

Synthesis of 5-Fluoro-4-hydroxypyrimidine: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

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This document provides detailed application notes and experimental protocols for the synthesis of **5-Fluoro-4-hydroxypyrimidine**, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anticancer drug 5-fluorouracil. The protocols described are based on established pyrimidine synthesis methodologies, primarily involving the cyclocondensation of a fluorinated β -ketoester with a formamide or formamidine equivalent.

Data Summary of Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of a closely related analogue, 6-ethyl-**5-fluoro-4-hydroxypyrimidine**, which informs the protocol for the target molecule. These reactions illustrate the general parameters for the cyclocondensation approach.

Starting Material (β -ketoester)	Amide Source	Base	Solvent	Reaction Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Ethyl α -fluoropropanoate	Formamide	Sodium Methoxide	Methanol	50-55	10-24	High (not specified)	CN10219 0628A[1]
Ethyl 2-fluoro-3-oxopentanoate	Formamide Acetate	Sodium Methoxide	Methanol	0-5 then RT	24	Not specified	CN10206 0784A[2]
Methyl α -fluoropropanoate	Ammonia then Formamide	Sodium Methoxide	Methanol	< 50	Not specified	High (not specified)	CN10219 0628A[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of **5-Fluoro-4-hydroxypyrimidine**. This protocol is adapted from established procedures for analogous compounds.

Protocol 1: Synthesis via Cyclocondensation with Formamide

This protocol describes the reaction of an ethyl 2-fluoroacetoacetate equivalent with formamide in the presence of a strong base.

Materials:

- Ethyl 2-fluoroacetoacetate
- Formamide

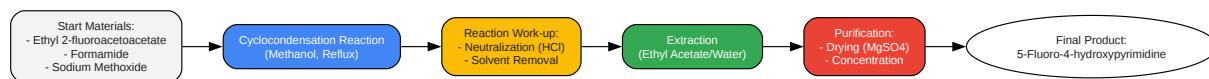
- Sodium methoxide
- Methanol
- Hydrochloric acid (for neutralization)
- Ethyl acetate (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
- Addition of Reactants: To the stirred solution, add formamide (2-3 equivalents). Subsequently, add ethyl 2-fluoroacetoacetate (1 equivalent) dropwise to the mixture, maintaining the temperature below 30°C.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.
- Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Recrystallization: The crude **5-Fluoro-4-hydroxypyrimidine** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Fluoro-4-hydroxypyrimidine** via the cyclocondensation of a β -ketoester with formamide.



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References

- 1. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
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